molecular formula C20H18N2O5 B405413 ethyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate

ethyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate

Cat. No.: B405413
M. Wt: 366.4g/mol
InChI Key: ASPVXBPYSIJFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is an organic compound with the molecular formula C20H18N2O5. It is a derivative of benzoic acid and contains an isoindoline moiety, which is a common structural motif in various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanamido]benzoate typically involves the reaction of ethyl 4-aminobenzoate with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4g/mol

IUPAC Name

ethyl 4-[2-(1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

InChI

InChI=1S/C20H18N2O5/c1-3-27-20(26)13-8-10-14(11-9-13)21-17(23)12(2)22-18(24)15-6-4-5-7-16(15)19(22)25/h4-12H,3H2,1-2H3,(H,21,23)

InChI Key

ASPVXBPYSIJFCR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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